ヘキサクロロ白金(IV)酸ナトリウム六水和物

説明

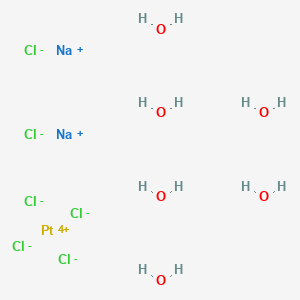

Sodium hexachloroplatinate(IV) hexahydrate, also known as sodium hexachloroplatinic acid, is an inorganic compound with the chemical formula Na2PtCl6·6H2O. It is a salt composed of sodium, chlorine, and platinum, and is a highly water-soluble compound. It is a white, odorless, crystalline solid with a melting point of 270 °C. Sodium hexachloroplatinate(IV) hexahydrate is a strong oxidizing agent and is used in the synthesis of many different compounds. It is also used in the production of catalysts, electroplating, and other industrial applications.

科学的研究の応用

化学合成における触媒作用

ヘキサクロロ白金(IV)酸ナトリウム六水和物は、様々な化学反応において触媒として機能します。特に、数多くの触媒プロセスにおいて不可欠な白金錯体の合成に有用です 。白金イオンを提供することで反応を促進する能力は、複雑な有機分子の合成に価値があります。

白金ナノ粒子の合成

この化合物は、白金ナノ粒子の合成に役立ちます。白金ナノ粒子は、医療、電子機器、触媒など、幅広い用途があります 。研究者は、グルタチオンなどの還元剤を使用して、ヘキサクロロ白金(IV)酸ナトリウム六水和物をナノ粒子に変換し、様々なナノテクノロジーアプリケーションに利用することができます。

生体ハイブリッド触媒の開発

ヘキサクロロ白金(IV)酸ナトリウム六水和物は、光活性タンパク質フィルムなどの基質上に金属白金を光還元析出させるための前駆体として使用できます 。これらの生体ハイブリッド触媒は、バイオエレクトロニクスやバイオセンシングにおいて潜在的な用途があり、生物系と電子デバイスの橋渡しをします。

作用機序

Target of Action

Sodium hexachloroplatinate(IV) hexahydrate is primarily used as a source of platinum in the preparation of platinum complexes . It is also used in the synthesis of platinum nanoparticles . The primary targets of this compound are therefore the substrates involved in these reactions.

Mode of Action

The compound acts as a precursor for the photoreductive deposition of metallic platinum on various substrates . This involves the compound interacting with its targets and undergoing a series of chemical reactions to form platinum complexes or nanoparticles .

Biochemical Pathways

It is known that the compound is involved in the synthesis of platinum complexes and nanoparticles . These products can have various applications, including use as catalysts in organic reactions .

Result of Action

The primary result of the action of sodium hexachloroplatinate(IV) hexahydrate is the formation of platinum complexes and nanoparticles . These products can be used in various applications, including as catalysts in organic reactions .

Action Environment

The action of sodium hexachloroplatinate(IV) hexahydrate can be influenced by environmental factors. For instance, the compound is soluble in water , which can affect its reactivity and the efficiency of its use in reactions. Additionally, it has been noted that anhydrous sodium hexachloroplatinate, which is yellow, tends to form the orange hexahydrate upon storage in humid air . This suggests that the compound’s action, efficacy, and stability can be influenced by factors such as humidity and temperature .

特性

IUPAC Name |

disodium;hexachloroplatinum(2-);hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.2Na.6H2O.Pt/h6*1H;;;6*1H2;/q;;;;;;2*+1;;;;;;;+4/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBFQOIBWJITQRI-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[Na+].[Na+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6H12Na2O6Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

561.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Orange odorless powder; Soluble in water; [Alfa Aesar MSDS] | |

| Record name | Sodium hexachloroplatinate(IV) hexahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21711 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

19583-77-8 | |

| Record name | Natriumchloroplatinat | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What structural information about Sodium Hexachloroplatinate(IV) Hexahydrate can be obtained from the Nuclear Quadrupole Resonance (NQR) study?

A1: The NQR study [] focused on analyzing the chlorine atoms within Sodium Hexachloroplatinate(IV) Hexahydrate. While the abstract doesn't provide specific results, this type of analysis can reveal information about:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B9909.png)